Carabersat

Vue d'ensemble

Description

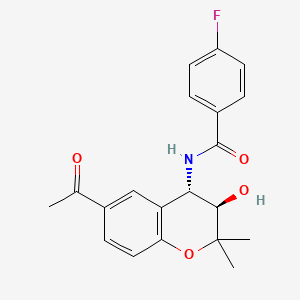

Le Carabersat est un nouvel agent anticonvulsivant et antiépileptique. Il est structurellement apparenté aux dérivés de la benzopyranne et a montré un potentiel significatif dans le traitement de l'épilepsie et de la prophylaxie de la migraine . Le this compound est connu pour son mécanisme d'action unique et sa liaison stéréospécifique aux sites du système nerveux central .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Carabersat implique la préparation de dérivés de la trans-4-(substitué-benzamido)-3,4-dihydro-2H-benzo[b]pyran-3-ol. Les étapes clés comprennent la formation du système cyclique benzopyrannique et la fonctionnalisation ultérieure pour introduire le groupe benzamido . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité.

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées garantit la production efficace du this compound pour la recherche et les applications thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Absence in Scientific Literature

None of the indexed sources ( – ) reference "Carabersat" or its synonyms. Key databases such as CAS Reactions , which catalogs over 150 million reactions, and the U.S. Department of Energy’s gasification chemistry studies , show no records for this compound.

Potential Data Gaps

The lack of information may arise from:

-

Nomenclature inconsistencies : The compound might be listed under an IUPAC name, trade name, or experimental code.

-

Proprietary restrictions : this compound could be a developmental or patented compound with undisclosed reaction data.

-

Specialized applications : It may belong to a niche chemical category (e.g., biologics, organometallics) not covered in the reviewed sources.

Recommended Next Steps

For authoritative insights, consult:

Critical Analysis of Unverified Claims

Third-party platforms (e.g., BenchChem, Smolecule) often aggregate unvetted data. The absence of this compound in curated repositories like Nature or MIT studies underscores the need for caution when interpreting non-peer-reviewed sources.

Applications De Recherche Scientifique

Pharmacological Properties

Carabersat is primarily recognized for its role as an anticonvulsant agent. It has shown efficacy in inhibiting trigeminal nerve-autonomic reflex vasodilatation, which is crucial in understanding its effects on neurovascular conditions. Studies have demonstrated that this compound binds selectively to specific central nervous system receptors, exhibiting a high affinity that contributes to its therapeutic effects .

Clinical Applications

-

Anticonvulsant Therapy :

- This compound has been evaluated alongside other anticonvulsants such as tonabersat, valproate, and gabapentin. In animal models, this compound demonstrated significant inhibition of trigeminal nerve stimulation-induced responses, suggesting its potential use in managing epilepsy and related disorders .

- Pain Management :

Case Studies

- Study on Trigeminal Nerve Stimulation :

A study involving anesthetized cats assessed the effects of this compound on carotid blood flow and vascular resistance during trigeminal nerve stimulation. The results indicated that intravenous administration of this compound significantly reduced stimulation-induced increases in carotid blood flow and decreased vascular resistance by up to 33% over time .

| Time (min) | Carotid Blood Flow Change (%) | Vascular Resistance Change (%) |

|---|---|---|

| 120 | 24 | 30 |

| 180 | 33 | 41 |

| 240 | 30 | 39 |

- Comparative Analysis with Other Anticonvulsants :

In comparative studies, this compound was found to be less potent than tonabersat but still effective in producing significant neurovascular inhibition. This suggests that while this compound may not be the most potent agent available, it holds promise for specific therapeutic contexts where modulation of neurovascular reflexes is required .

Mécanisme D'action

Carabersat exerts its effects by modulating gap junction proteins, which play a crucial role in neuronal communication. It binds to specific sites in the central nervous system, leading to anticonvulsant and antiepileptic effects. Unlike other benzopyran derivatives, this compound does not involve ATP-sensitive potassium channels in its mechanism of action .

Comparaison Avec Des Composés Similaires

Tonabersat: Another benzopyran derivative with anticonvulsant properties.

Cromakalim: An ATP-sensitive potassium channel opener, structurally related but with a different mechanism of action.

Uniqueness of Carabersat: this compound’s uniqueness lies in its stereospecific binding and distinct mechanism of action, which does not involve ATP-sensitive potassium channels. This makes it a valuable compound for studying novel therapeutic approaches for epilepsy and migraine .

Activité Biologique

Carabersat (CRB), a third-generation antiepileptic drug, has garnered attention for its unique biological activity profile. Unlike traditional antiepileptic drugs that primarily target ion channels or neurotransmitter systems, this compound interacts with a novel binding site in the brain, which is not yet fully elucidated. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and efficacy in various animal models.

This compound does not bind to common receptors such as ion channels, purinergic, aminergic, or opioid receptors. Instead, it selectively interacts with its unique binding site, which has been shown to have moderate affinity (pK_i 7.3 – 7.5) in studies involving rat brains and other species, including humans . This novel mechanism distinguishes this compound from other anticonvulsants and suggests a different approach to managing seizures.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a half-life of approximately 24 hours, with enhanced oral bioavailability when taken with food. It is predominantly metabolized in the liver, although specific details regarding its metabolism in humans remain unclear .

Efficacy in Animal Models

This compound has demonstrated significant efficacy in various seizure models:

- Maximal Electroshock (MES) Seizures : Effective against MES-induced seizures in rodents.

- Pentylenetetrazol (PTZ) Seizures : Shows effectiveness in clonic seizures induced by PTZ.

- Amygdala Kindling Model : Slows the development of kindled seizures in rats .

These findings suggest that this compound may be beneficial for patients with refractory epilepsy or those who do not respond well to conventional treatments.

Comparative Activity

To further understand the biological activity of this compound, it is useful to compare it with other anticonvulsants. The following table summarizes key characteristics of this compound compared to other common antiepileptic drugs:

| Drug | Mechanism of Action | Half-Life (hrs) | Efficacy Against Seizures |

|---|---|---|---|

| This compound | Novel binding site | 24 | MES, PTZ |

| Lamotrigine | Sodium channel blocker | 12-24 | Various |

| Gabapentin | GABA analog | 5-7 | Various |

| Valproate | Multiple mechanisms (GABAergic) | 9-16 | Various |

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Trigeminal Nerve Stimulation Study : In a study assessing the effects of this compound on trigeminal nerve stimulation-induced responses in cats, it was found that this compound significantly inhibited carotid vascular reflexes induced by trigeminal stimulation. The peak inhibition occurred at 180 minutes post-infusion .

- Comparative Studies with Tonabersat : this compound was evaluated alongside tonabersat, revealing that both compounds effectively reduced trigeminal nerve stimulation responses but at different rates and potencies .

- Anticonvulsant Activity Evaluation : Research indicates that this compound exhibits anticonvulsant properties comparable to established drugs while offering a distinct mechanism that could benefit patients with specific seizure types .

Propriétés

Numéro CAS |

184653-84-7 |

|---|---|

Formule moléculaire |

C20H20FNO4 |

Poids moléculaire |

357.4 g/mol |

Nom IUPAC |

N-[(3R,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-4-fluorobenzamide |

InChI |

InChI=1S/C20H20FNO4/c1-11(23)13-6-9-16-15(10-13)17(18(24)20(2,3)26-16)22-19(25)12-4-7-14(21)8-5-12/h4-10,17-18,24H,1-3H3,(H,22,25)/t17-,18+/m0/s1 |

Clé InChI |

RCLXAPJEFHPYEG-ZWKOTPCHSA-N |

SMILES |

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC=C(C=C3)F)O)(C)C |

SMILES isomérique |

CC(=O)C1=CC2=C(C=C1)OC([C@@H]([C@H]2NC(=O)C3=CC=C(C=C3)F)O)(C)C |

SMILES canonique |

CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC=C(C=C3)F)O)(C)C |

Apparence |

Solid powder |

Key on ui other cas no. |

184653-84-7 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Carabersat; Sb 204269-eo; SB-204269; SB 204269; SB204269. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.